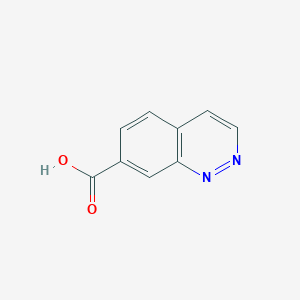
Cinnoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnoline-7-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of cinnoline, which is a pale yellow solid first discovered by Von Richter in 1883 . Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
Cinnoline-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Another method includes the dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . The Widman–Stoermer synthesis is also a classic method for synthesizing cinnoline derivatives, involving the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and sustainable catalysts is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Cinnoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2) and nitrous acid (HNO2).
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit different pharmacological activities .
科学研究应用
Cinnoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of cinnoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Cinnoline-7-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their pharmacological activities and chemical properties. For example:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Quinazolines: Exhibits anti-inflammatory and antitumor activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for further exploration and development.
属性
分子式 |
C9H6N2O2 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC 名称 |
cinnoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13) |
InChI 键 |
BGBYEABQWRVNAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


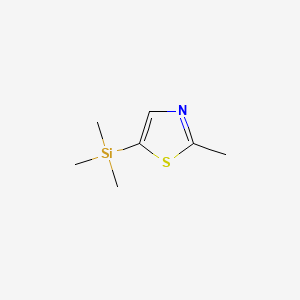
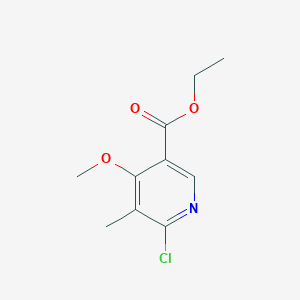
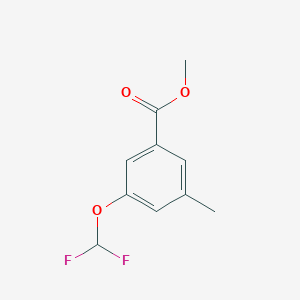
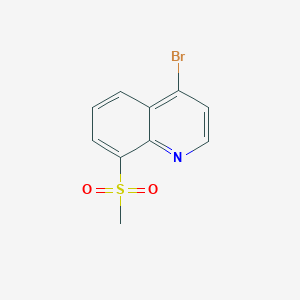
![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)
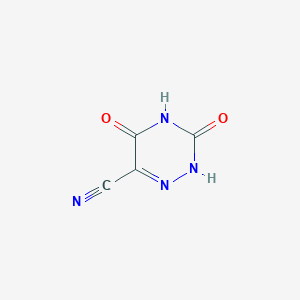
![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
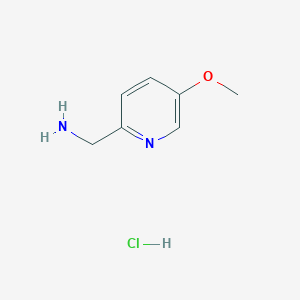
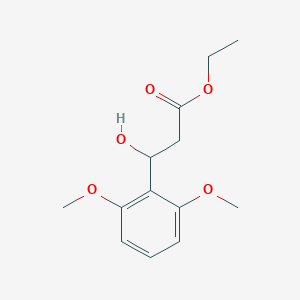
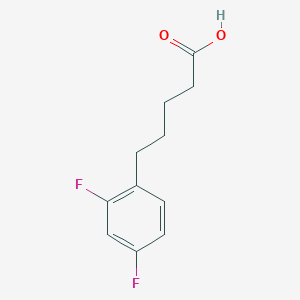
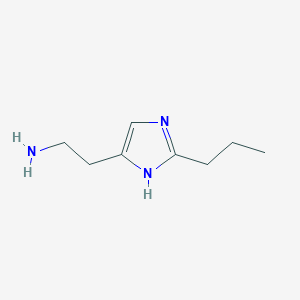
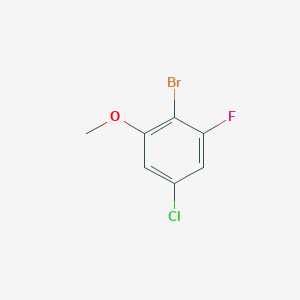
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
